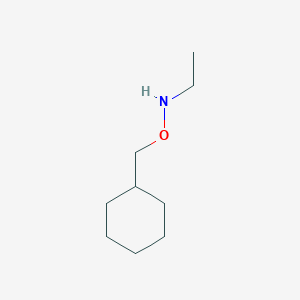

O-(cyclohexylmethyl)-N-ethylhydroxylamine

Description

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

N-(cyclohexylmethoxy)ethanamine |

InChI |

InChI=1S/C9H19NO/c1-2-10-11-8-9-6-4-3-5-7-9/h9-10H,2-8H2,1H3 |

InChI Key |

JYPYAYMGRONKMY-UHFFFAOYSA-N |

Canonical SMILES |

CCNOCC1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(cyclohexylmethyl)-N-ethylhydroxylamine typically involves the reaction of cyclohexylmethyl chloride with N-ethylhydroxylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts to enhance the reaction rate and yield is also common. Purification of the product is achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: O-(cyclohexylmethyl)-N-ethylhydroxylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form amines or other reduced nitrogen-containing compounds.

Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

Organic Synthesis

O-(cyclohexylmethyl)-N-ethylhydroxylamine serves as a crucial reagent in organic synthesis, particularly for creating various nitrogen-containing compounds. Its hydroxylamine group is instrumental in facilitating nucleophilic substitution reactions, which are essential for building complex molecular architectures.

Biological Studies

This compound has been utilized in biochemical studies to explore the role of hydroxylamine derivatives in biological systems. Notably, it has shown potential in modulating enzyme activity through covalent bonding with active sites, which can inhibit or enhance specific biochemical pathways. For example, it has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), leading to increased levels of tryptophan and associated metabolites that enhance immune function .

Pharmaceutical Applications

Research indicates that this compound exhibits antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. It has been demonstrated to inhibit bacterial growth at low concentrations, making it a candidate for developing new antimicrobial agents .

In Vitro Studies

Laboratory experiments have shown that this compound effectively inhibits IDO activity in cultured cells. This inhibition leads to significant changes in metabolic pathways associated with immune responses, suggesting its potential as an immunomodulatory agent .

Animal Models

In vivo studies using murine models have revealed that administration of this compound can significantly reduce tumor growth when used alongside standard chemotherapy agents. This highlights its potential utility in cancer treatment protocols .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of O-(cyclohexylmethyl)-N-ethylhydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Physicochemical Properties

- Stability : Hydroxylamine derivatives with bulky O-substituents (e.g., cyclohexylmethyl) may exhibit greater stability against oxidation compared to N-substituted analogs.

Biological Activity

O-(Cyclohexylmethyl)-N-ethylhydroxylamine is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into the biological properties of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound, with the chemical formula and PubChem CID 13983479, features a hydroxylamine functional group that is crucial for its biological activity. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to modulate various enzymatic pathways. It has been identified as a potential inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immunosuppression and tumor progression. By inhibiting IDO, this compound may enhance the effectiveness of anti-cancer therapies and modulate immune responses in conditions such as cancer and infectious diseases .

Biological Activity Overview

- Antitumor Activity : Research indicates that this compound can enhance the efficacy of anti-cancer agents by inhibiting IDO-mediated immunosuppression. This action may lead to improved outcomes in cancer treatment protocols .

- Immunomodulatory Effects : The compound has shown promise in modulating immune responses, particularly in contexts where IDO activity contributes to immune evasion by tumors or pathogens .

- Neuroprotective Properties : Some studies suggest that hydroxylamines can influence neurotransmitter systems by modulating nitric oxide synthase activity, which may have implications for neuroprotection and pain management .

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

- In Vitro Studies : Laboratory experiments demonstrated that this compound effectively inhibits IDO activity in cultured cells, leading to increased levels of tryptophan and downstream metabolites associated with enhanced immune function .

- Animal Models : In vivo studies using murine models of cancer have shown that administration of this compound can significantly reduce tumor growth when combined with standard chemotherapy agents .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing O-(cyclohexylmethyl)-N-ethylhydroxylamine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves alkylation of hydroxylamine derivatives with cyclohexylmethyl halides. For example, reacting N-ethylhydroxylamine with cyclohexylmethyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) at reflux can yield the target compound. Optimization of reaction time and temperature (e.g., 24–48 hours at 50–70°C) is critical to minimize by-products like over-alkylated species . Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. Store in airtight containers under inert gas (e.g., nitrogen) to prevent degradation. Spills should be neutralized with absorbent materials (e.g., vermiculite) and disposed of as hazardous waste. Follow OSHA and NIOSH guidelines for amine handling, including regular exposure monitoring .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) with UV detection assesses purity (>95%). Mass spectrometry (EI-MS or ESI-MS) verifies molecular weight. Compare data with PubChem entries for analogous hydroxylamine derivatives to validate results .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for cyclohexylmethyl-substituted amines?

- Methodological Answer : Cross-validate findings using in vitro (e.g., Ames test for mutagenicity) and in vivo models (e.g., rodent studies). For example, discrepancies in acute toxicity (LD₅₀) may arise from differences in administration routes (oral vs. dermal) or purity of test compounds. Reference standardized assays from EFSA or EPA guidelines to ensure reproducibility .

Q. What strategies optimize the stereoselective synthesis of this compound derivatives?

- Methodological Answer : Employ chiral catalysts (e.g., BINAP-metal complexes) during alkylation to control stereochemistry. Solvent choice (e.g., tetrahydrofuran for better catalyst solubility) and low temperatures (−20°C to 0°C) enhance enantiomeric excess. Monitor progress via chiral HPLC or circular dichroism spectroscopy .

Q. How does computational modeling aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate activation energies for proposed reaction pathways (e.g., nucleophilic substitution). Software like Gaussian or ORCA can model transition states and predict regioselectivity. Validate predictions with kinetic studies (e.g., varying substituents on the cyclohexylmethyl group) .

Q. What are the degradation pathways of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS. Common pathways include oxidation of the hydroxylamine group to nitroso compounds or hydrolysis of the cyclohexylmethyl ether. Stabilize formulations with antioxidants (e.g., BHT) and store at −20°C in amber vials .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activities of cyclohexylmethyl-containing compounds?

- Methodological Answer : Perform meta-analyses of existing literature, focusing on assay conditions (e.g., cell line variability, compound concentration ranges). Replicate key studies under controlled conditions, and use orthogonal assays (e.g., fluorescence-based vs. radiometric assays) to confirm activity. Report findings with detailed experimental parameters to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.